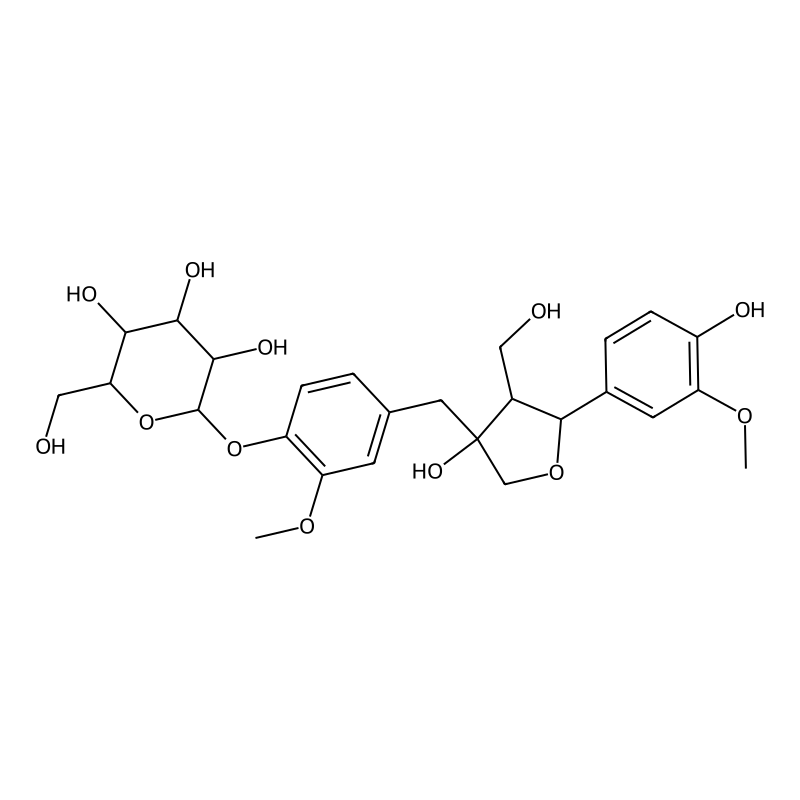Olivil 4'-O-glucoside

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Canonical SMILES
Description
Olivil 4'-O-glucoside is a natural product found in Cerbera manghas, Syringa vulgaris, and other organisms with data available.
Application in Bioactive Compounds Research
Summary of the Application: Olivil 4’-O-glucoside is a lignan found in the by-products of olive trees (Olea europaea L.) . These by-products are rich in molecules with antioxidant, antimicrobial, cardioprotective, and anticancer activity, making them a promising candidate for treating several human diseases .
Methods of Application: The compounds are isolated from the by-products of olive trees using various chromatographic techniques . The isolated compounds are then identified and their bioactivity is studied using appropriate biochemical assays .
Application in Metabolomics
Methods of Application: In metabolomics, Olivil 4’-O-glucoside can be identified and quantified in samples using techniques such as liquid chromatography-mass spectrometry (LC/MS) .
Results or Outcomes: The presence and concentration of Olivil 4’-O-glucoside in a sample can provide valuable information about the metabolic state of the organism from which the sample was taken .
Application in Nutraceuticals
Summary of the Application: Olivil 4’-O-glucoside is also used in the field of nutraceuticals . Nutraceuticals are products derived from food sources that are purported to provide extra health benefits, in addition to the basic nutritional value found in foods .
Methods of Application: Olivil 4’-O-glucoside can be extracted from natural sources and incorporated into nutraceutical products .
Results or Outcomes: While the specific health benefits of Olivil 4’-O-glucoside are still being researched, it is believed to contribute to the antioxidant, antimicrobial, and other beneficial properties of the nutraceutical products in which it is included .
Olivil 4'-O-glucoside, also known as Olivil-4'-O-β-D-glucopyranoside, is a lignan compound derived from the stems of Jasminum tortuosum. With the molecular formula and a molecular weight of approximately 538.54 g/mol, this compound features a complex structure characterized by multiple hydroxyl groups and a glucoside moiety . It is notable for its potential health benefits and biological activities, which have garnered interest in both research and industrial applications.
The chemical reactivity of Olivil 4'-O-glucoside primarily involves hydrolysis, where the glucoside bond can be cleaved to release glucose and the aglycone component. This reaction can be catalyzed by acids or enzymes such as glycosidases. Additionally, Olivil 4'-O-glucoside may undergo oxidation reactions that can modify its phenolic structure, potentially leading to the formation of various metabolites that exhibit different biological activities .
Research indicates that Olivil 4'-O-glucoside possesses various biological activities. It has been studied for its antioxidant properties, which are attributed to its phenolic structure. Antioxidants help neutralize free radicals, thereby reducing oxidative stress in cells. Furthermore, preliminary studies suggest potential anti-inflammatory effects, which may contribute to its protective role against chronic diseases .
Olivil 4'-O-glucoside can be synthesized through several methods, including:
- Natural Extraction: The primary method involves extracting the compound from plant sources such as Jasminum tortuosum.
- Chemical Synthesis: Laboratory synthesis may involve glycosylation reactions where glucose is added to the aglycone precursor under specific conditions using catalysts or reagents.
- Biotechnological Approaches: Enzymatic synthesis using glycosyltransferases can also be employed to produce this compound in a more controlled manner .
Olivil 4'-O-glucoside has potential applications in various fields:
- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it may be used in developing supplements or therapeutic agents.
- Cosmetics: Its skin-protective effects make it a candidate for inclusion in skincare formulations aimed at reducing oxidative damage.
- Food Industry: As a natural antioxidant, it could be utilized as a preservative to enhance the shelf life of food products .
Several compounds share structural similarities with Olivil 4'-O-glucoside, including:
- Hydroxytyrosol: A phenolic compound known for its strong antioxidant properties found in olives.
- Hydroxytyrosol 4-β-D-glucoside: A glucosylated form of hydroxytyrosol that exhibits similar biological activities.
- Tyrosol: Another phenolic compound present in olive oil with antioxidant properties.
Comparison TableCompound Molecular Formula Key Properties Olivil 4'-O-glucoside Antioxidant, anti-inflammatory Hydroxytyrosol Strong antioxidant Hydroxytyrosol 4-β-D-glucoside Antioxidant, enhances bioavailability Tyrosol Antioxidant
Uniqueness
| Compound | Molecular Formula | Key Properties |
|---|---|---|
| Olivil 4'-O-glucoside | Antioxidant, anti-inflammatory | |
| Hydroxytyrosol | Strong antioxidant | |
| Hydroxytyrosol 4-β-D-glucoside | Antioxidant, enhances bioavailability | |
| Tyrosol | Antioxidant |
Olivil 4'-O-glucoside is unique due to its specific lignan structure combined with the glucosyl moiety, which may confer distinct biological activities compared to other phenolic compounds. Its derivation from Jasminum tortuosum also highlights its potential as a natural product with specific health benefits not found in other similar compounds .








